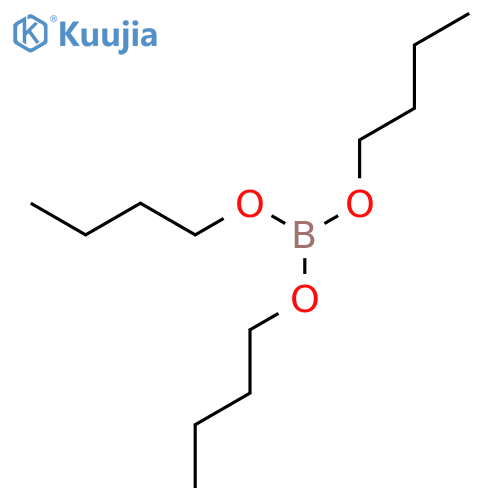Cas no 688-74-4 (Tri-n-butyl Borate)

Tri-n-butyl Borate structure
商品名:Tri-n-butyl Borate
Tri-n-butyl Borate 化学的及び物理的性質
名前と識別子
-
- Tributyl borate
- BORIC ACID TRIBUTYL ESTER
- BORIC ACID TRI-N-BUTYL ESTER
- BORON N-BUTOXIDE
- BUTYL BORATE
- N-BUTYLBORATE
- TRIBUTOXYBORANE
- TRIBUTOXYBORANE-11B
- TRIBUTYL BORATE-11B
- TRI-N-BUTOXYBORANE
- TRI-N-BUTYL BORATE
- (n-C4H9O)3B
- Borane, tributoxy-
- borane,tributoxy
- Borester 2
- Boric acid (H3BO3), tributyl ester
- Boron tributoxide
- Tributoxyboron
- n-Butyl borate
- Tris(butoxy)borane
- Tributyl orthoborate
- Butyl borate, tri-
- Boric acid, tributyl ester
- Tributoxyborine
- Butyl borate, (BuO)3B
- Tributylester kyseliny borite
- X3UQ8D0UED
- Boric acid, (
- BORON TRIS(BUTOXIDE)
- Tributyl borate-10B
- NSC779
- BORON TRIBUTOXIDE [HSDB]
- A11597
- C12H27BO3
- B(On-Bu)3
- boric acid tri-butyl ester
- Q27293526
- 688-74-4
- HSDB 4271
- AKOS015950626
- n-butoxide
- BUTYL BORATE, B(OBU)3
- LS-14166
- Tributyl borate-10B, 98 atom % 10B
- CCRIS 5943
- Tributylester kyseliny borite [Czech]
- Tributyl borate-11b,99 atom % 11b
- NSC 779
- B(OBu)3
- CS-W014186
- Boric acid, (H3BO3) tributyl ester
- FT-0623170
- J-650122
- boron tri-n-butoxide
- tributylborate
- tributoxy-borane
- tri-n-butylborate
- WLN: 4OBO4&O4
- Tributyl borate, >=99.0% (T)
- DTXSID9026184
- LGQXXHMEBUOXRP-UHFFFAOYSA-
- UNII-X3UQ8D0UED
- 4-01-00-01544 (Beilstein Handbook Reference)
- Boric acid tributylester
- SCHEMBL50476
- AI3-11060
- InChI=1/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3
- Butyl borate, (BuO)3 B
- EN300-181649
- EINECS 211-706-5
- A836270
- BRN 1703865
- SY003466
- B0518
- MFCD00009434
- NS00020873
- NSC-779
- DTXCID806184
- Trinbutyl borate
- BORANE, TRIBUTOXY
- Trinbutoxyborane
- butylborate
- BORESTER
- Butyl borate, tri
- nButyl borate
- Butyl Borate; Boron Tri-n-butoxide; Tri-n-butoxyboraneTributoxyboron; Tributyl Orthoborate; Tris(butoxy)borane
- Tri-n-butyl Borate
-
- MDL: MFCD00009434
- インチ: 1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3
- InChIKey: LGQXXHMEBUOXRP-UHFFFAOYSA-N
- ほほえんだ: O(B(OC([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1703865
計算された属性
- せいみつぶんしりょう: 230.20500
- どういたいしつりょう: 230.2053249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 12
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 27.7
じっけんとくせい
- 色と性状: 無色の液体は、水分を吸収しやすい。
- 密度みつど: 0.853 g/mL at 25 °C(lit.)
- ゆうかいてん: −70 °C (lit.)
- ふってん: 230°C
- フラッシュポイント: 華氏温度:199.4°f< br / >摂氏度:93°C< br / >
- 屈折率: n20/D 1.409(lit.)
n20/D 1.409 - すいようせい: ぶんかい
- あんていせい: Stables, but reacts rapidly with moisture, water. Reacts vigorously with oxidizing agents. Incompatible with strong acids.
- PSA: 27.69000
- LogP: 3.42140
- かんど: Moisture Sensitive
- FEMA: 2440
- ようかいせい: 水、ベンゼン、ジオキサンに可溶である。
Tri-n-butyl Borate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:3272
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36/37/39-S37/39
- 福カードFコード:21
- RTECS番号:ED4900000
-
危険物標識:

- 包装等級:III
- リスク用語:R36/38
- 危険レベル:3
- 包装グループ:III
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:3
Tri-n-butyl Borate 税関データ
- 税関コード:2920909090
- 税関データ:
中国税関コード:
2920909090概要:
2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Tri-n-butyl Borate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 30491-250g |
Tri-n-butyl borate |
688-74-4 | 250g |
¥162.00 | 2023-03-01 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012615-500ml |
Tri-n-butyl Borate |
688-74-4 | 500ml |
¥57 | 2024-05-22 | ||
| TRC | T773360-25g |
Tri-n-butyl Borate |
688-74-4 | 25g |
$ 69.00 | 2023-09-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65340-1kg |
Tributyl borate |
688-74-4 | 95% | 1kg |
¥143.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65340-500g |
Tributyl borate |
688-74-4 | 95% | 500g |
¥62.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012614-2.5L |
Tri-n-butyl Borate |
688-74-4 | 99% | 2.5l |
¥315 | 2024-05-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818860-2.5L |
Tributyl borate |
688-74-4 | >99.0%(T) | 2.5L |
¥328.00 | 2022-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T104057-100ml |
Tri-n-butyl Borate |
688-74-4 | >99.0%(T) | 100ml |
¥31.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012615-2.5L |
Tri-n-butyl Borate |
688-74-4 | 2.5l |
¥253 | 2024-05-22 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 30491-1kg |
Tri-n-butyl borate |
688-74-4 | 1kg |
¥645.00 | 2023-03-01 |
Tri-n-butyl Borate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:688-74-4)Tri-n-butyl Borate
注文番号:A1206692
在庫ステータス:in Stock
はかる:2.5l
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:45
価格 ($):172.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:688-74-4)Tributyl borate
注文番号:LE5228
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:47
価格 ($):discuss personally
Tri-n-butyl Borate 関連文献
-
1. Reactions in boron trifluoride-n-butyl alochol-tri-n-butyl borate systemsM. F. Lappert J. Chem. Soc. 1955 784
-
2. NotesW. V. Farrar,C. M. French,P. B. Hart,K. W. Allen,D. E. Ames,D. H. Leaback,L. A. Cort,G. Chainani,W. Gerrard,P. F. Griffey J. Chem. Soc. 1960 3160
-
3. 290. Dephenylation reactions of phenylboron acids and estersE. W. Abel,W. Gerrard,M. F. Lappert J. Chem. Soc. 1958 1451
-
W. Gerrard,M. F. Lappert,C. A. Pearce J. Chem. Soc. 1957 381
-
5. 558. Studies with boron trichloride and organic sulphides. Part I. The preparation and properties of di-n-butyl sulphide–boron trichlorideM. F. Lappert J. Chem. Soc. 1953 2784
688-74-4 (Tri-n-butyl Borate) 関連製品
- 2665-11-4(1-Hexadecanol, triesterwith boric acid (H3BO3) (9CI))
- 20236-81-1(Boric acid (H3BO3),tris(decyl) ester)
- 11113-50-1(Boric acid)
- 23162-15-4(Tritetradecyl Borate)
- 5337-41-7(Trioctadecyl Borate)
- 621-78-3(Boric acid (H3BO3),tripentyl ester)
- 62697-74-9(trimenthol, triester with boric acid, stereoisomer)
- 2467-12-1(Trioctyl borate)
- 5337-36-0(Trihexyl borate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:688-74-4)硼酸三丁酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:688-74-4)Tributyl borate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








